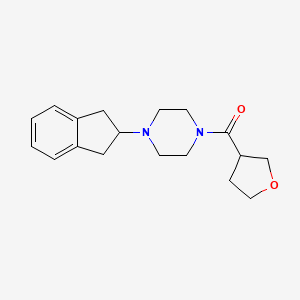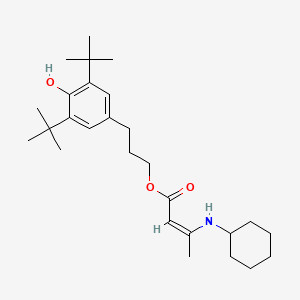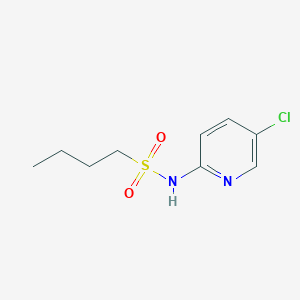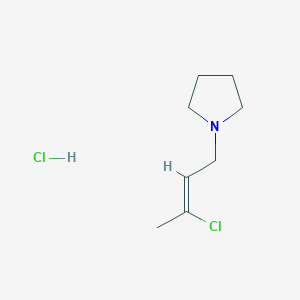![molecular formula C16H21NO3 B5329091 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid, also known as MK-801 or dizocilpine, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system. By binding to a specific site on the receptor, this compound blocks the influx of calcium ions into the postsynaptic neuron, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory, as well as the induction of neuronal apoptosis and the modulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid in lab experiments is its high potency and specificity as an NMDA receptor antagonist. This allows researchers to selectively manipulate the activity of the NMDA receptor in a controlled manner. However, one of the main limitations of using this compound is its potential to induce neurotoxicity at high doses, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid. One area of focus is the development of more selective NMDA receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of interest is the use of this compound in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain. Finally, there is growing interest in the potential therapeutic applications of NMDA receptor antagonists for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid is typically synthesized using a multi-step process that involves the reaction of 2-bromo-2-indanone with morpholine, followed by the addition of methylmagnesium bromide and subsequent purification steps. The final product is a white crystalline powder that is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be particularly useful in studies of synaptic plasticity, learning and memory, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-9-17(10-12(2)20-11)16(15(18)19)7-13-5-3-4-6-14(13)8-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,19)/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGRKSUCAJYJC-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)


![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5329113.png)